8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Overview
Description
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1408076-39-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The Inchi Code for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
Research directed towards the preparation of the basic structure of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Physical And Chemical Properties Analysis
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which exhibit a wide array of biological activities. Research has focused on the stereoselective preparation of this bicyclic structure, highlighting its importance in the synthesis of natural products and medicinal chemistry. Approaches include the enantioselective construction of acyclic precursors and direct stereochemical control in forming the bicyclic scaffold, underscoring its significance in organic synthesis and pharmaceutical development (S. Rodríguez et al., 2021).
Heterocyclic Scaffolds in Natural Products
The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes, including 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, has garnered attention for its role in natural product synthesis. These compounds serve as core structures in a multitude of biologically active natural products, demonstrating their utility as versatile reagents in organic synthesis. The literature covers various methodologies for synthesizing these heterocyclic scaffolds, reflecting their broad applicability in crafting complex molecular architectures (MariFe Flores & D. Díez, 2014).
Innovative Synthetic Methodologies
Research also delves into innovative synthetic methodologies utilizing 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane for constructing chiral bicyclic ring systems. Such methodologies include intramolecular hydrogen abstraction promoted by N-radicals, showcasing advanced techniques for assembling complex structures from simpler precursors. These synthetic strategies are pivotal for accessing a variety of chiral bicyclic compounds, illustrating the compound's role in advancing synthetic organic chemistry (C. G. Francisco, A. Herrera, & E. Suárez, 2000).
Asymmetric Synthesis
Asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through catalytic processes, highlighting the compound's significance in creating enantiomerically enriched structures. Such processes are crucial for the synthesis of stereochemically complex molecules, further emphasizing the compound's utility in organic synthesis and the development of new pharmaceuticals (K. Ishida, H. Kusama, & N. Iwasawa, 2010).
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound.
properties
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane | |
CAS RN |
1408076-39-0 | |
Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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